Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-
Overview
Description
Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is a chemical compound. It is related to 7-Methoxy-1-naphthaleneethanamine Hydrochloride, which acts as a reagent for the synthesis of antidepressant agomelatine . It is also related to N-[1-(1-Naphthalenyl)ethyl]formamide, which is derived from 1-Acetylnaphthalene and used in the preparation of S(-)-1-(1’'-naphthyl) ethanol, an important synthetic intermediate of mevinic acid analog .
Synthesis Analysis
The synthesis of related compounds involves various processes. For instance, 7-Methoxy-1-naphthaleneethanamine Hydrochloride is used in a tandem allylic chlorination-isomerization process to synthesize antidepressant agomelatine . N-[1-(1-Naphthalenyl)ethyl]formamide is derived from 1-Acetylnaphthalene, which is used in the preparation of S(-)-1-(1’'-naphthyl) ethanol .Scientific Research Applications
Synthesis and Binding Analysis
- The compound is involved in the synthesis of naphthalenic melatonin receptor ligands, exhibiting high binding affinity to MT1 and MT2 melatonin receptors in cells, as demonstrated by Chu et al. (2002) (Chu, Witt-Enderby, Jones, & Pui-Kai, 2002).
Pharmacology and Central Nervous System Effects
- A study by Kim et al. (1995) on IY-80843, a derivative of Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-, explores its effects on the central nervous and cardiovascular systems (Kim, Shin, Ryu, Lee, & Cho, 1995).
Metabolic Pathways and Catabolism
- Huang et al. (2019) investigated the catabolism of Napropamide, a related compound, by Sphingobium sp., providing insights into the metabolic pathways of similar compounds (Huang, Chen, Cheng, Liu, Wang, & Jiang, 2019).
Chemical Reactions and Compound Synthesis
- Research by Koyama et al. (1976) describes the reactions of dihydroxynaphthalenes with Formamide, leading to the synthesis of various compounds (Koyama, Mozai, Hirota, Ishino, Ohmori, & Yamato, 1976).
Crystallographic Analysis
- Tinant et al. (1994) conducted a study on the crystal structure of N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, providing insights into its molecular conformation (Tinant, Declercq, Poupaert, Yous, & Lesieur, 1994).
High-Performance Liquid Chromatography (HPLC) Methods
- A study by Ekpe, Tong, and Rodríguez (2001) developed an HPLC procedure for analyzing impurities in compounds related to Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- (Ekpe, Tong, & Rodríguez, 2001).
Potential Applications in Batteries
- Deng, Shen, Qian, and Yang (2015) studied a polyimide anode, related to Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-, which showed potential for use in Na-ion batteries due to its high capacity and stability (Deng, Shen, Qian, & Yang, 2015).
Anomalous Substituent Effects in Chemical Reactions
- Ishikawa et al. (2000) explored abnormal reactions involving formamides, providing insight into the chemical behavior of related compounds (Ishikawa, Shimooka, Narioka, Noguchi, Saito, Ishikawa, Yamazaki, Harayama, Seki, & Yamaguchi, 2000).
Properties
IUPAC Name |
N-[2-(7-methoxynaphthalen-1-yl)ethyl]formamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-17-13-6-5-11-3-2-4-12(14(11)9-13)7-8-15-10-16/h2-6,9-10H,7-8H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNVBLHBIPTPNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2CCNC=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80160494 | |
Record name | Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80160494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138113-05-0 | |
Record name | Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138113050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80160494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.